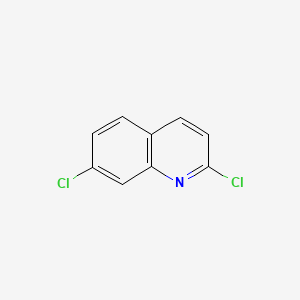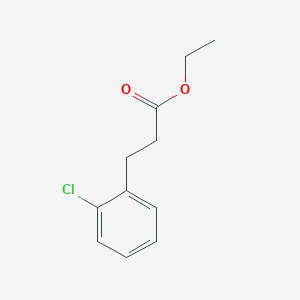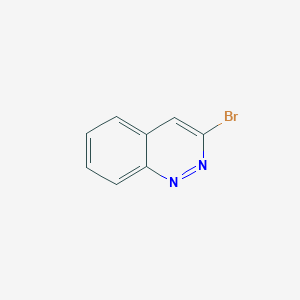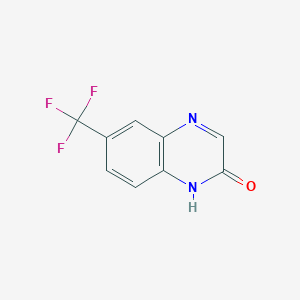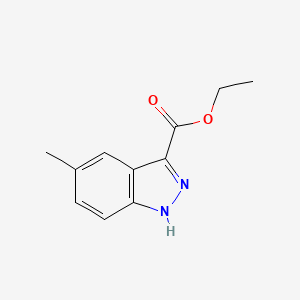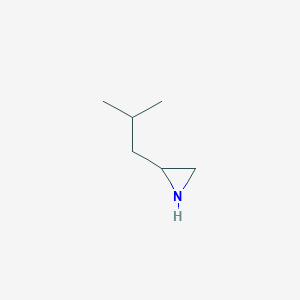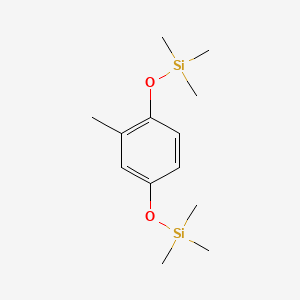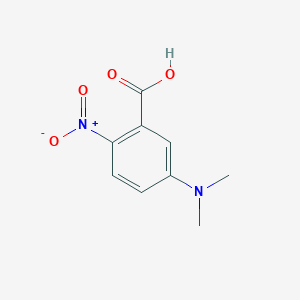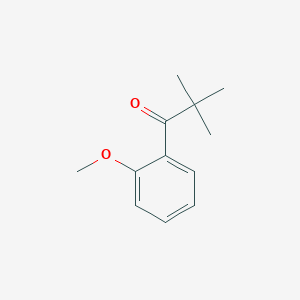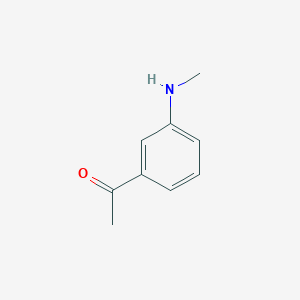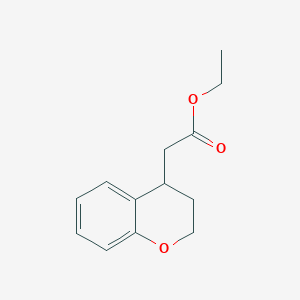
Ethyl-2-(3,4-Dihydro-2H-chromen-4-yl)acetat
Übersicht
Beschreibung
“Ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate” is a chemical compound that belongs to the class of heterocyclic compounds known as coumarins . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin systems, including “ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate”, has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .
Molecular Structure Analysis
The molecular formula of “ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate” is C13H16O3 . The structure of this compound includes a benzene fusion ring at a 5,6-positioned 4H-pyran ring system, designated as 4H-chromene .
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Chromene, einschließlich Ethyl-2-(3,4-Dihydro-2H-chromen-4-yl)acetat, wurden als potenzielle Antitumormittel identifiziert. Die Struktur-Aktivitäts-Beziehung (SAR) von Chromenen kann zur Entwicklung neuer Antitumormittel führen .
Antibakterielle Wirkungen
Diese Verbindung zeigte ein breites Spektrum an antibakteriellen Wirkungen gegen verschiedene Bakterien wie Staphylococcus epidermidis, Staphylococcus aureus und Bacillus cereus. Sie kann als Leitverbindung für die Medikamentenforschung im Bereich der Antibiotika dienen .
Antiepileptische Eigenschaften
Chromen-Derivate werden auch auf ihre antiepileptischen Aktivitäten untersucht, die bei der Behandlung von Krampfanfällen von Vorteil sein könnten .
Anticholinesterase-Aktivität
Die Anticholinesterase-Aktivität der Verbindung deutet auf ihre potenzielle Verwendung bei der Behandlung von Erkrankungen wie Alzheimer-Krankheit hin, indem Enzyme gehemmt werden, die Neurotransmitter abbauen .
Antituberkulose-Potenzial
Im anhaltenden Kampf gegen Tuberkulose werden Chromen-Derivate, einschließlich This compound, auf ihre Antituberkulose-Aktivität untersucht .
Antidiabetische Anwendungen
Die Rolle der Verbindung bei der antidiabetischen Aktivität ist ein weiterer interessanter Bereich, der möglicherweise bei der Behandlung oder Behandlung von Diabetes hilft .
Synthese von funktionalisierten Verbindungen
In der organischen Synthese kann diese Verbindung verwendet werden, um funktionalisierte, flüchtige Oxa-Bicyclo[4.1.0]-hept-4-en-Verbindungen zu erzeugen, die verschiedene Anwendungen haben, einschließlich der olfaktorischen Bewertung .
Identifizierung neuartiger bioaktiver Strukturen
Die Einführung der 2H-Pyran-Einheit in die Cumarin-Struktur ist ein Weg, um neuartige bioaktive Strukturen zu identifizieren, die ein laufendes Forschungsgebiet sind .
Wirkmechanismus
Target of Action
Ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate, also known as Ethyl 2-(Chroman-4-yl)acetate, is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria
Mode of Action
Coumarins, the parent compounds, have been intensively screened for different biological properties . They have been tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .
Biochemical Pathways
Coumarins have been found to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Coumarins have been found to exhibit a variety of biological effects, including anti-hiv , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .
Eigenschaften
IUPAC Name |
ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-15-13(14)9-10-7-8-16-12-6-4-3-5-11(10)12/h3-6,10H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJHGKSYAFMJHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCOC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557341 | |
| Record name | Ethyl (3,4-dihydro-2H-1-benzopyran-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119304-96-0 | |
| Record name | Ethyl (3,4-dihydro-2H-1-benzopyran-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylbenzo[d]thiazole-5-carbonitrile](/img/structure/B1602028.png)
